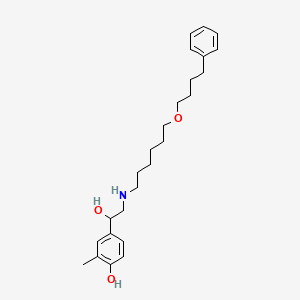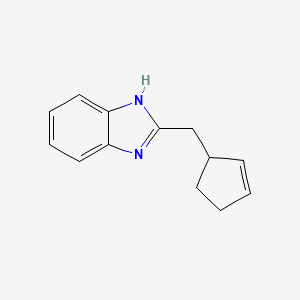
3-アミノロピバカイン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino Ropivacaine is a chemical compound with a complex structure It is characterized by the presence of an amino group, two methyl groups, a propyl group, and a piperidine ring
科学的研究の応用
3-Amino Ropivacaine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
3-Amino Ropivacaine, also known as N-(3-Amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, primarily targets voltage-gated sodium channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
3-Amino Ropivacaine interacts with its targets by blocking the generation and conduction of nerve impulses. This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . It also blocks the transmission of sodium ions as well as potassium ions through the channel .
Biochemical Pathways
The primary biochemical pathway affected by 3-Amino Ropivacaine involves the inhibition of sodium and potassium ion influx in nerve fibers, which results in the blockade of nerve conduction . This blockade inhibits the creation and transmission of nerve impulses, leading to a loss of sensation in the innervated region .
Pharmacokinetics
3-Amino Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The pharmacokinetics of 3-Amino Ropivacaine are highly dependent on the dose, route of administration, and patient condition .
Result of Action
The primary result of 3-Amino Ropivacaine’s action is the reversible blockade of nerve conduction, leading to local or regional anesthesia . This blockade inhibits action potentials in nociceptive fibers, blocking the transmission of pain impulses .
Action Environment
The action of 3-Amino Ropivacaine can be influenced by various environmental factors. For instance, the presence of inflammation can activate nociceptors, the free nerve endings of Ad fibers found in skin, muscle, joints, bone, and viscera . Additionally, pathological states like decreased cardiac output, severe hepatic disease, renal disease, cholinesterase activity, fetal acidosis, sepsis, etc. can alter the pharmacokinetics and pharmacodynamics of 3-Amino Ropivacaine .
生化学分析
Biochemical Properties
3-Amino Ropivacaine interacts with various enzymes and proteins. It is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine .
Cellular Effects
3-Amino Ropivacaine has been shown to have significant effects on various types of cells. For instance, it has been found to decrease cell viability, induce cell cycle arrest in the G0/G1 phase, apoptosis, oxidative stress, and mitochondrial dysfunction in PC12 cells . It also remarkably suppresses stem cells-like properties of breast cancer cells both in vitro and in vivo .
Molecular Mechanism
3-Amino Ropivacaine exerts its effects at the molecular level through various mechanisms. It blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential . It also inhibits GGT1 expression by interacting with the catalytic domain of AKT1 directly to impair its kinase activity with resultant inactivation of NF-κB .
Temporal Effects in Laboratory Settings
The effects of 3-Amino Ropivacaine change over time in laboratory settings. For instance, in a study on wound healing, it was found that ropivacaine treatment showed a more decreased wound closure rate over time .
Dosage Effects in Animal Models
The effects of 3-Amino Ropivacaine vary with different dosages in animal models. In a study on dogs undergoing elective unilateral breast surgery, it was found that the addition of 5 μg/ml epinephrine to ropivacaine significantly delayed its systemic absorption and reduced the peak plasma concentration .
Metabolic Pathways
3-Amino Ropivacaine is involved in various metabolic pathways. It undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino Ropivacaine typically involves multiple steps. One common method includes the reaction of 3-amino-2,6-dimethylphenylamine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Key steps include the preparation of intermediate compounds, their subsequent reaction to form the desired product, and purification through methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino Ropivacaine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-nitro-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, while reduction could produce N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine.
類似化合物との比較
Similar Compounds
- N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide
- N-(3-amino-2,6-dimethylphenyl)acetamide
- N-(3-amino-2,6-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
3-Amino Ropivacaine is unique due to its specific structural features, such as the presence of a propyl group and a piperidine ring
特性
CAS番号 |
247061-08-1 |
|---|---|
分子式 |
C17H27N3O |
分子量 |
289.4 g/mol |
IUPAC名 |
(2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21)/t15-/m0/s1 |
InChIキー |
KMKVPTQSHPZTAQ-HNNXBMFYSA-N |
SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |
異性体SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)N)C |
正規SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |
同義語 |
(2S)-N-(3-Amino-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)
![2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine](/img/structure/B589190.png)
![[1-(2-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B589191.png)





